N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13373612
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2 |
|---|---|
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2 |
| Standard InChI Key | VCHKXVRQPIRIAK-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)CC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CC1N(CCN)CC2=CC=C(C=C2)Cl |
Introduction
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is an organic compound featuring a cyclopropyl group and a 4-chloro-benzyl group attached to an ethane-1,2-diamine backbone. This compound has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and yield of the product. Industrial production may employ continuous flow processes for better scalability and efficiency.
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: With reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the 4-chloro-benzyl group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Corresponding oxides |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Amines or reduced derivatives |
| Substitution | Sodium hydroxide, Potassium tert-butoxide | Substituted derivatives |
Biological Activity and Applications
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used as an intermediate in the synthesis of complex organic molecules and has potential applications in medicine as a therapeutic agent.
| Application Field | Potential Use |
|---|---|
| Chemistry | Intermediate for complex organic molecules |
| Biology | Antimicrobial and antifungal properties |
| Medicine | Therapeutic agent for various diseases |
| Industry | Production of specialty chemicals and materials |
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and altering their activity. This interaction can lead to various biological effects, though the exact pathways and targets are still under investigation.
Comparison with Similar Compounds
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is unique due to its combination of the cyclopropyl and 4-chloro-benzyl groups. Similar compounds, such as N-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene and 4-Chloro-benzyl-piperidine-4-carboxylic acid, have different core structures and properties.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine | Cyclopropyl and 4-chloro-benzyl groups | Potential neuroleptic and antimicrobial |
| N-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene | Different core structure | Lower biological activity |
| 4-Chloro-benzyl-piperidine-4-carboxylic acid | Piperidine ring instead of cyclopropyl | Different reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume